5-Chloro-D-tryptophan

Vue d'ensemble

Description

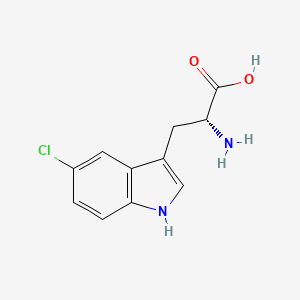

5-Chloro-D-tryptophan is a halogenated derivative of the amino acid tryptophan It features a chlorine atom substituted at the 5-position of the indole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-D-tryptophan typically involves the halogenation of tryptophan. One common method is the direct chlorination of tryptophan using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-chlorination.

Another approach involves the use of halogenating enzymes, such as tryptophan halogenases, which can selectively introduce a chlorine atom at the 5-position of the indole ring. This biocatalytic method is advantageous due to its high selectivity and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:

- Halogenation of tryptophan.

- Purification of the product using techniques like recrystallization or chromatography.

- Quality control to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Enzymatic Halogenation

-

Flavin-Dependent Halogenases (FDHs): Enzymes like XszenFHal catalyze regioselective chlorination of tryptophan using FAD, NADH, and chloride ions. Kinetic studies reveal a of 250 μM and of 0.8 min for tryptophan, with strict specificity for the indole ring’s 5-position .

-

Co-Culture Platforms: Engineered E. coli systems expressing halogenases (e.g., XsHal) produce 5-chloro-tryptophan from glucose, achieving yields >80% at 30°C .

Enzymatic Resolution and Stereoselectivity

Racemic 5-chloro-DL-tryptophan is resolved into enantiomers via acylase-mediated hydrolysis:

| Substrate | Enzyme | Reaction Conditions | Yield (L/D) | Reference |

|---|---|---|---|---|

| N-Acetyl-5-chloro-DL-Trp | Acylase I | pH 8.0, 37°C, 48 hours | 74% (D) |

The D-enantiomer is isolated via solvent extraction and esterification, demonstrating utility in chiral drug synthesis .

Metabolic and Biochemical Interactions

5-Chloro-D-tryptophan disrupts key metabolic pathways in pathogens:

-

Transamination Inhibition: In Trypanosoma brucei, the compound competitively inhibits aromatic amino acid transaminases, reducing parasite viability (IC = 12 μM) .

-

Cofactor Interactions: The chloro-substituent destabilizes PLP-dependent enzyme intermediates, as shown by reduced deamination rates in PfTrpB variants (Table 1) .

Table 1: Kinetic effects of this compound on PfTrpB variants

| Variant | (min) | (μM) | Selectivity (C3 vs N1) |

|---|---|---|---|

| Pf2B9 | 1.25 ± 0.07 | 180 ± 20 | 8:1 |

| Pf5G8 | 1.8 ± 0.12 | 150 ± 15 | 15:1 |

| Pf2A6 | 7.0 ± 0.3 | 90 ± 10 | 25:1 |

Side Reactions and Byproduct Formation

-

Isotryptophan Formation: During synthesis, 5-chloroindole occasionally adds to the amino-acrylate intermediate via N1 instead of C3, generating isotryptophan (1 ) in up to 20% yield .

-

Hydrolytic Decomposition: In aqueous buffers, this compound undergoes slow hydrolysis to pyruvate and 5-chloroindole, accelerated at pH >8.0 .

Kinetic and Thermodynamic Parameters

Table 2: Kinetic parameters of XszenFHal with tryptophan

| Substrate | (μM) | (min) | Catalytic Efficiency () |

|---|---|---|---|

| Tryptophan | 250 ± 30 | 0.8 ± 0.05 | 3.2 × 10 |

| 7-Cl-Trp | >1500 | <0.1 | N/A |

Regioselectivity in Halogenation

Genomic analysis of FDHs reveals conserved motifs dictating 5-position selectivity:

Applications De Recherche Scientifique

Pharmaceutical Development

Role in Drug Synthesis

5-Chloro-D-tryptophan is utilized as a building block in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural similarity to serotonin allows it to influence serotonin pathways, making it a candidate for developing treatments for conditions such as depression and anxiety .

Case Study: Serotonin Modulation

Research has shown that derivatives of tryptophan can modulate serotonin levels in the brain. For instance, compounds derived from this compound have been investigated for their ability to inhibit tryptophan hydroxylase, an enzyme crucial for serotonin biosynthesis. This inhibition can lead to altered serotonin levels, providing insights into potential therapeutic strategies for mood disorders .

Biochemical Research

Metabolic Pathway Investigations

In biochemical studies, this compound serves as a tool to explore amino acid metabolism. It helps researchers understand how tryptophan derivatives participate in metabolic pathways and their implications for health .

Case Study: Tryptophan Depletion Studies

A notable application involves the rapid tryptophan depletion (RTD) methodology, which uses tryptophan analogs to study their effects on serotonin levels and mood regulation. Studies utilizing this compound have demonstrated its capacity to induce changes in serotonin synthesis and release, contributing to our understanding of its role in psychiatric conditions .

Neuroscience

Investigating Mood and Behavior

this compound is valuable in neuroscience research focused on mood and behavior. It has been used to study the effects of tryptophan on cognitive functions and emotional regulation, leading to potential insights into depression and anxiety treatments .

Case Study: Cognitive Function Enhancement

Clinical studies have indicated that acute supplementation with tryptophan and its derivatives can improve cognitive performance and mood. The implications of these findings suggest that this compound may enhance attention and memory through its influence on serotonin pathways .

Food Industry

Nutritional Enhancements

In the food industry, this compound is explored for its potential to enhance the nutritional profile of food products aimed at improving mental health and cognitive function. Its incorporation into functional foods could provide additional benefits related to mood enhancement .

Cosmetic Formulations

Skin Health Applications

The compound is also being investigated for its incorporation into skincare products due to its antioxidant properties. It may help combat oxidative stress, contributing to skin health by promoting cellular repair mechanisms .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Insights |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Modulates serotonin pathways; potential antidepressant effects |

| Biochemical Research | Metabolic pathway investigations | Aids understanding of amino acid metabolism |

| Neuroscience | Mood and behavior studies | Enhances cognitive function; affects serotonin levels |

| Food Industry | Nutritional enhancement | Potential benefits for mental health |

| Cosmetic Formulations | Skin health products | Antioxidant properties; combats oxidative stress |

Mécanisme D'action

The mechanism of action of 5-Chloro-D-tryptophan involves its interaction with various molecular targets, such as enzymes and receptors. The chlorine atom at the 5-position can enhance the compound’s binding affinity to certain proteins, leading to altered biological activity. For example, it can inhibit the activity of tryptophan hydroxylase, an enzyme involved in serotonin biosynthesis, thereby affecting serotonin levels in the body.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-D-tryptophan: Another halogenated derivative with a bromine atom at the 5-position.

5-Fluoro-D-tryptophan: Contains a fluorine atom at the 5-position.

5-Hydroxy-D-tryptophan: Features a hydroxyl group at the 5-position.

Uniqueness

5-Chloro-D-tryptophan is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other halogenated or hydroxylated derivatives.

Activité Biologique

5-Chloro-D-tryptophan (5-Cl-D-Trp) is a halogenated derivative of the amino acid tryptophan, which has garnered attention for its unique biological activities and potential applications in various fields, including pharmacology and biochemistry. This article explores the biological activity of 5-Cl-D-Trp, focusing on its mechanisms of action, interactions with biological systems, and implications for research and therapeutic applications.

This compound is synthesized through various methods, including Fischer's indole synthesis, which involves the reaction of p-chlorophenylhydrazine with 3-cyanopropionaldehyde. The compound can also be derived from tryptophan through halogenation processes. Its structure features a chlorine atom at the 5-position of the indole ring, which significantly influences its reactivity and biological properties .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Tryptophan Hydroxylase Inhibition : 5-Cl-D-Trp has been shown to inhibit tryptophan hydroxylase, an enzyme crucial for serotonin biosynthesis. This inhibition can lead to altered serotonin levels, impacting mood regulation and neurophysiological functions.

- Neurotransmitter Modulation : D-amino acids, including 5-Cl-D-Trp, have been implicated in modulating neurotransmitter synthesis and signaling pathways. Studies indicate that D-tryptophan derivatives exhibit unique effects compared to their L-counterparts, potentially influencing neuroprotective mechanisms .

Biological Activities

Research demonstrates several key biological activities associated with this compound:

- Neuroprotective Effects : D-amino acids have shown promise in neuroprotection, suggesting that 5-Cl-D-Trp may play a role in protecting neural tissues from damage .

- Influence on Developmental Processes : In model organisms, 5-Cl-D-Trp has been linked to developmental processes, particularly in germ cell development. For instance, studies have indicated that D-tryptophan can induce ovarian development in certain species .

Case Studies and Research Findings

Several studies have explored the effects of this compound:

- Tryptophan Pathway Metabolism : Research utilizing halogenated tryptophans has provided insights into the metabolic pathways involving tryptophan. The use of 5-Cl-D-Trp allows for better understanding of these pathways and their implications in various biological contexts .

- Antimicrobial Activity : Investigations into the antimicrobial properties of D-amino acids suggest that compounds like 5-Cl-D-Trp may inhibit biofilm formation in bacteria, indicating potential applications in combating bacterial infections .

- Pharmacological Applications : The unique properties of this compound position it as a candidate for drug development. Its ability to modulate serotonin levels may have implications for treating mood disorders and other neurological conditions .

Comparative Analysis

The following table summarizes some key characteristics and activities of this compound compared to other related compounds:

| Compound Name | Structure/Modification | Unique Features |

|---|---|---|

| This compound | Chlorine at 5-position | Inhibits serotonin biosynthesis |

| D-Tryptophan | No chlorine substitution | Standard amino acid with established roles |

| L-Tryptophan | No chlorine substitution | Precursor for serotonin synthesis |

| 6-Chloro-L-Tryptophan | Chlorine at 6-position | Different stereochemistry affecting bioactivity |

Propriétés

IUPAC Name |

(2R)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKKZLIDCNWKIN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551464 | |

| Record name | 5-Chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55325-48-9 | |

| Record name | 5-Chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.